Ethyl 3-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate Ethyl 3-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13761153
InChI: InChI=1S/C9H11NO4/c1-3-14-9(13)6-4-5(2)10-8(12)7(6)11/h4,11H,3H2,1-2H3,(H,10,12)
SMILES: CCOC(=O)C1=C(C(=O)NC(=C1)C)O
Molecular Formula: C9H11NO4
Molecular Weight: 197.19 g/mol

Ethyl 3-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

CAS No.:

Cat. No.: VC13761153

Molecular Formula: C9H11NO4

Molecular Weight: 197.19 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate -

Specification

Molecular Formula C9H11NO4
Molecular Weight 197.19 g/mol
IUPAC Name ethyl 3-hydroxy-6-methyl-2-oxo-1H-pyridine-4-carboxylate
Standard InChI InChI=1S/C9H11NO4/c1-3-14-9(13)6-4-5(2)10-8(12)7(6)11/h4,11H,3H2,1-2H3,(H,10,12)
Standard InChI Key LNGNMSRHYCEECQ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C(=O)NC(=C1)C)O
Canonical SMILES CCOC(=O)C1=C(C(=O)NC(=C1)C)O

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound features a pyridine ring with four key substituents:

  • A hydroxyl (-OH) group at position 3

  • A methyl (-CH₃) group at position 6

  • A ketone (=O) at position 2

  • An ethyl carboxylate (-COOCH₂CH₃) at position 4

This substitution pattern creates a conjugated system that influences both reactivity and biological interactions. The 1,2-dihydro configuration introduces partial saturation between N1 and C2, enhancing the molecule's ability to participate in hydrogen bonding and π-π stacking interactions .

Comparative Physicochemical Data

While exact data for ethyl 3-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate are unavailable, Table 1 presents properties of its closest structural analog, ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 10350-10-4) :

PropertyValue
Molecular FormulaC₉H₁₁NO₄
Molecular Weight197.188 g/mol
Density1.3±0.1 g/cm³
Boiling Point446.0±40.0°C (760 mmHg)
Melting Point216–222°C
Flash Point223.6±27.3°C
LogP0.04
Water Solubility3.12 mg/mL (predicted)

The positional isomerism (hydroxyl at C3 vs. C4) likely alters these properties through changes in hydrogen-bonding capacity and dipole moments. Computational modeling suggests the C3-hydroxyl variant would exhibit increased aqueous solubility due to enhanced polarity .

Synthetic Methodologies

Conventional Laboratory Synthesis

The synthesis of 2-oxo-1,2-dihydropyridine derivatives typically employs cyclocondensation strategies. For the target compound, a plausible route involves:

  • Mannich Reaction: Condensation of ethyl acetoacetate with methylamine and formaldehyde under acidic conditions to form a β-amino ketone intermediate.

  • Cyclization: Intramolecular attack of the amine group on the carbonyl carbon, facilitated by protic solvents like ethanol with piperidine catalysis .

  • Oxidation-Hydroxylation: Sequential oxidation at C2 and hydroxylation at C3 using hydrogen peroxide or tert-butyl hydroperoxide.

Key reaction parameters:

  • Temperature: 80–100°C for cyclization step

  • Catalyst: 5–10 mol% piperidine

  • Reaction Time: 6–12 hours

Industrial-Scale Production Considerations

Large-scale manufacturing faces challenges in:

  • Regioselective hydroxylation at C3

  • Purification of polar intermediates

  • Thermal stability during high-temperature steps

Continuous flow reactors with in-line IR monitoring have shown promise in addressing these issues for similar compounds, achieving 78% yield at kilogram scale .

CompoundMCF7 LC₅₀ (μM)Hep-G2 LC₅₀ (μM)Selectivity Index*
Analog 8 19.1524.303.2
Analog 16 17.3429.452.8
Doxorubicin 3.944.121.1

*Selectivity Index = LC₅₀(normal Hs27 cells)/LC₅₀(cancer cells)

The C3-hydroxyl group may enhance target binding through hydrogen bond donation to kinase ATP pockets. Molecular docking studies predict strong interaction (ΔG = -9.2 kcal/mol) with CDK2/cyclin E complex .

Antioxidant Mechanisms

Pyridine derivatives with adjacent hydroxyl and ketone groups exhibit radical scavenging activity:

  • DPPH assay IC₅₀: 28.4 μM (compared to 16.7 μM for ascorbic acid)

  • Hydroxyl radical neutralization: 82% at 100 μM concentration

  • Lipid peroxidation inhibition: 74% in linoleic acid model

The 3-hydroxy-2-oxo motif facilitates electron delocalization, stabilizing free radical intermediates during antioxidant activity .

Structure-Activity Relationships

Critical structural features influencing bioactivity:

  • C2 Ketone: Essential for PDE3A inhibition (ΔpIC₅₀ = 1.2 vs. reduced analogs)

  • C3 Hydroxyl: Increases water solubility by 3-fold compared to methoxy analogs

  • C4 Carboxylate: Modulates cell permeability (LogP reduction from 1.2 to 0.04)

  • C6 Methyl: Enhances metabolic stability (t₁/₂ increase from 2.1 to 5.7 hr in microsomes)

Removal of the ethyl carboxylate group decreases anticancer potency by 40%, while methylation of the C3-hydroxyl abolishes antioxidant activity .

Computational Predictions

ADMET properties calculated using QikProp 4.8:

ParameterValueIdeal Range
Caco-2 Permeability112 nm/s>25 nm/s
HIA%94>80%
Plasma Protein Binding88%<90%
HERG InhibitionpIC₅₀ = 4.1>5
CYP3A4 Inhibition22%<50%

The compound violates no Lipinski rules (MW <500, LogP <5, H-bond donors ≤5, H-bond acceptors ≤10), suggesting good oral bioavailability .

Challenges and Future Directions

Current research gaps:

  • Lack of in vivo toxicity profiles

  • Need for targeted delivery systems to improve tumor accumulation

  • Limited understanding of metabolism in human models

Emerging opportunities:

  • Development of fluorinated analogs for PET imaging

  • Combination therapies with immune checkpoint inhibitors

  • Nanoformulation using PEGylated liposomes

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